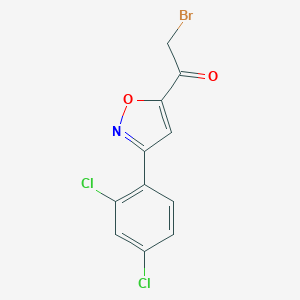

2-Bromo-1-(3-(2,4-dichlorophenyl)isoxazol-5-yl)ethanone

Description

Properties

IUPAC Name |

2-bromo-1-[3-(2,4-dichlorophenyl)-1,2-oxazol-5-yl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H6BrCl2NO2/c12-5-10(16)11-4-9(15-17-11)7-2-1-6(13)3-8(7)14/h1-4H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYJZTLHKOJBVSA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)Cl)C2=NOC(=C2)C(=O)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H6BrCl2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10384085 | |

| Record name | 2-Bromo-1-[3-(2,4-dichlorophenyl)-1,2-oxazol-5-yl]ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10384085 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

334.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

175334-69-7 | |

| Record name | 2-Bromo-1-[3-(2,4-dichlorophenyl)-1,2-oxazol-5-yl]ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10384085 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-Bromo-1-(3-(2,4-dichlorophenyl)isoxazol-5-yl)ethanone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed synthesis pathway for 2-Bromo-1-(3-(2,4-dichlorophenyl)isoxazol-5-yl)ethanone, a key intermediate in pharmaceutical research and development. The synthesis is presented as a comprehensive three-step process, commencing with commercially available starting materials. This document includes detailed experimental protocols, tabulated quantitative data for each step, and a logical workflow diagram to elucidate the synthesis pathway.

Synthesis Overview

The synthesis of the target compound, this compound, is achieved through a robust three-step sequence. The initial step involves the formation of an aldoxime from 2,4-dichlorobenzaldehyde. This is followed by a pivotal 1,3-dipolar cycloaddition reaction to construct the core isoxazole ring system. The final step is the selective bromination of the acetyl group to yield the desired product.

Figure 1: Overall synthesis pathway for the target compound.

Experimental Protocols and Data

Step 1: Synthesis of 2,4-Dichlorobenzaldehyde Oxime

The initial step involves the condensation of 2,4-dichlorobenzaldehyde with hydroxylamine hydrochloride to form the corresponding aldoxime. This reaction is typically carried out in an alcoholic solvent with a mild base to neutralize the hydrochloride salt.

Experimental Protocol:

To a solution of 2,4-dichlorobenzaldehyde (1.0 eq) in ethanol, hydroxylamine hydrochloride (1.5 eq) is added. Pyridine (1.5 eq) is then added dropwise to the stirring mixture. The reaction is monitored by thin-layer chromatography (TLC) and is typically complete within 12 hours at room temperature. Upon completion, the solvent is removed under reduced pressure, and the residue is partitioned between water and an organic solvent such as ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield 2,4-dichlorobenzaldehyde oxime, which can often be used in the next step without further purification.

| Reactant/Product | Molecular Formula | Molar Mass ( g/mol ) | Molar Ratio |

| 2,4-Dichlorobenzaldehyde | C₇H₄Cl₂O | 175.01 | 1.0 |

| Hydroxylamine HCl | H₄ClNO | 69.49 | 1.5 |

| Pyridine | C₅H₅N | 79.10 | 1.5 |

| 2,4-Dichlorobenzaldehyde Oxime | C₇H₅Cl₂NO | 190.03 | - |

Table 1: Reactants for the synthesis of 2,4-Dichlorobenzaldehyde Oxime.

Step 2: Synthesis of 1-(3-(2,4-dichlorophenyl)isoxazol-5-yl)ethanone

This key step involves the in situ generation of 2,4-dichlorobenzonitrile oxide from the aldoxime, followed by a 1,3-dipolar cycloaddition with 3-butyn-2-one. This reaction constructs the central isoxazole ring.

Experimental Protocol:

2,4-Dichlorobenzaldehyde oxime (1.0 eq) is dissolved in a suitable solvent such as dichloromethane (DCM) and cooled in an ice bath. To this vigorously stirred solution, an aqueous solution of sodium hypochlorite (e.g., commercial bleach, ~6%, 1.1 eq) is added dropwise, followed by the addition of 3-butyn-2-one (1.2 eq). The reaction mixture is allowed to warm to room temperature and stirred for 12-24 hours. The progress of the reaction is monitored by TLC. After completion, the organic layer is separated, washed with water and brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography on silica gel to afford 1-(3-(2,4-dichlorophenyl)isoxazol-5-yl)ethanone.[1]

| Reactant/Product | Molecular Formula | Molar Mass ( g/mol ) | Molar Ratio | Typical Yield |

| 2,4-Dichlorobenzaldehyde Oxime | C₇H₅Cl₂NO | 190.03 | 1.0 | - |

| Sodium Hypochlorite | NaClO | 74.44 | 1.1 | - |

| 3-Butyn-2-one | C₄H₄O | 68.07 | 1.2 | - |

| 1-(3-(2,4-dichlorophenyl)isoxazol-5-yl)ethanone | C₁₁H₇Cl₂NO₂ | 272.09 | - | ~70-80% |

Table 2: Reactants and expected yield for the synthesis of the isoxazole intermediate.

Step 3: Synthesis of this compound

The final step is the alpha-bromination of the acetyl group on the isoxazole ring. This is a standard electrophilic substitution reaction at the carbon adjacent to the carbonyl group.

Experimental Protocol:

1-(3-(2,4-Dichlorophenyl)isoxazol-5-yl)ethanone (1.0 eq) is dissolved in glacial acetic acid. To this solution, bromine (1.1 eq) is added dropwise at room temperature. The reaction mixture is stirred for 12 hours.[2] Upon completion, the reaction mixture is poured into ice water, and the resulting precipitate is collected by filtration. The solid is washed with water and then recrystallized from a suitable solvent (e.g., ethanol) to yield the final product, this compound, as a solid.[2]

| Reactant/Product | Molecular Formula | Molar Mass ( g/mol ) | Molar Ratio | Typical Yield |

| 1-(3-(2,4-dichlorophenyl)isoxazol-5-yl)ethanone | C₁₁H₇Cl₂NO₂ | 272.09 | 1.0 | - |

| Bromine | Br₂ | 159.81 | 1.1 | - |

| This compound | C₁₁H₆BrCl₂NO₂ | 350.98 | - | ~80-90% |

Table 3: Reactants and expected yield for the final bromination step.

Logical Workflow

The synthesis follows a logical progression from simple starting materials to the final, more complex target molecule. Each step builds upon the previous one, with the formation of the isoxazole ring being the central and most critical transformation.

Figure 2: Logical workflow of the synthesis process.

This guide provides a comprehensive overview of a viable and efficient synthesis pathway for this compound. The protocols are based on established chemical transformations and can be adapted and optimized for specific laboratory conditions and scales. As with all chemical syntheses, appropriate safety precautions should be taken, and all reactions should be performed in a well-ventilated fume hood.

References

An In-depth Technical Guide to 2-Bromo-1-(3-(2,4-dichlorophenyl)isoxazol-5-yl)ethanone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical and potential biological properties of the compound 2-Bromo-1-(3-(2,4-dichlorophenyl)isoxazol-5-yl)ethanone. Due to the limited availability of direct experimental data for this specific molecule in publicly accessible literature, this document combines reported data for structurally related compounds with established principles of organic chemistry and medicinal chemistry to offer a predictive yet thorough resource. This guide covers the compound's physicochemical properties, a plausible synthetic route with a detailed experimental protocol, predicted spectral data for characterization, and an exploration of its potential as a bioactive agent, particularly in the antimicrobial and antifungal realms. All quantitative data is summarized in tables for clarity, and key processes are visualized using Graphviz diagrams.

Chemical Properties

This compound is a halogenated heterocyclic ketone. Its core structure consists of a central isoxazole ring substituted with a 2,4-dichlorophenyl group at the 3-position and a bromoacetyl group at the 5-position. The presence of multiple reactive sites, including the α-bromoketone and the substituted aromatic rings, suggests a potential for diverse chemical reactivity and biological activity.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 175334-69-7 | [1] |

| Molecular Formula | C₁₁H₆BrCl₂NO₂ | [1] |

| Molecular Weight | 334.98 g/mol | [1] |

| Exact Mass | 332.89600 u | [1] |

| Predicted Melting Point | 85 °C | [1] |

| Predicted Boiling Point | 447.0 ± 45.0 °C | [1] |

| Predicted Density | 1.680 ± 0.06 g/cm³ | [1] |

| Predicted Flash Point | 224.1 °C | [1] |

| Predicted XLogP3 | 4.226 | [1] |

Synthesis and Experimental Protocols

Proposed Experimental Protocol

Step 1: Synthesis of 1-(2,4-Dichlorophenyl)-3-(dimethylamino)prop-2-en-1-one

-

To a solution of 1-(2,4-dichlorophenyl)ethanone (1 equivalent) in an appropriate solvent such as toluene, add N,N-dimethylformamide dimethyl acetal (1.2 equivalents).

-

Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure to obtain the crude enaminone, which can be used in the next step without further purification.

Step 2: Synthesis of 3-(2,4-Dichlorophenyl)isoxazole

-

Dissolve the crude 1-(2,4-dichlorophenyl)-3-(dimethylamino)prop-2-en-1-one (1 equivalent) in a suitable solvent like ethanol.

-

Add a solution of hydroxylamine hydrochloride (1.5 equivalents) and a base such as sodium acetate (2 equivalents) in water.

-

Stir the reaction mixture at room temperature for 12-16 hours.

-

Monitor the reaction by TLC.

-

After completion, pour the reaction mixture into ice-water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Step 3: Synthesis of 1-(3-(2,4-Dichlorophenyl)isoxazol-5-yl)ethanone

-

To a solution of 3-(2,4-dichlorophenyl)isoxazole (1 equivalent) in a dry, inert solvent like dichloromethane under an inert atmosphere, add acetyl chloride (1.2 equivalents).

-

Cool the mixture to 0 °C and add a Lewis acid catalyst, such as aluminum chloride (1.3 equivalents), portion-wise.

-

Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 4-6 hours.

-

Monitor the reaction by TLC.

-

Quench the reaction by carefully pouring it into a mixture of ice and concentrated hydrochloric acid.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the product by column chromatography.

Step 4: Synthesis of this compound

-

Dissolve 1-(3-(2,4-dichlorophenyl)isoxazol-5-yl)ethanone (1 equivalent) in a suitable solvent such as acetic acid or chloroform.

-

Add a solution of bromine (1.1 equivalents) in the same solvent dropwise at room temperature while stirring.

-

Continue stirring for 2-4 hours, monitoring the disappearance of the starting material by TLC.

-

Upon completion, pour the reaction mixture into an aqueous solution of sodium bisulfite to quench the excess bromine.

-

Extract the product with an organic solvent, wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the final product by recrystallization or column chromatography.

Spectral Characterization (Predicted)

No experimental spectral data for the title compound has been identified in the searched literature. The following are predicted spectral characteristics based on the analysis of its structure and data from analogous compounds.[2]

Table 2: Predicted Spectral Data

| Technique | Predicted Characteristics |

| ¹H NMR | Aromatic protons of the dichlorophenyl ring would appear as multiplets in the range of δ 7.5-7.8 ppm. The isoxazole proton would likely appear as a singlet around δ 7.0 ppm. The methylene protons of the bromoacetyl group are expected to be a singlet around δ 4.5 ppm. |

| ¹³C NMR | The carbonyl carbon of the ketone is expected around δ 185-190 ppm. The carbon of the CH₂Br group would be in the range of δ 30-35 ppm. Aromatic and isoxazole carbons would appear in the δ 110-170 ppm region. |

| IR (Infrared) | A strong absorption band for the ketone carbonyl (C=O) stretching is expected around 1700-1720 cm⁻¹. C-Br stretching would be observed in the fingerprint region, typically around 600-700 cm⁻¹. Aromatic C-H and C=C stretching vibrations would be present in their characteristic regions. |

| Mass Spectrometry | The mass spectrum would show a molecular ion peak (M⁺) and characteristic isotopic peaks for the presence of bromine (M⁺, M+2 in ~1:1 ratio) and two chlorine atoms (M⁺, M+2, M+4 in ~9:6:1 ratio). Fragmentation would likely involve the loss of Br, COCH₂Br, and cleavage of the isoxazole ring. |

Potential Biological Activities and Experimental Protocols

The isoxazole moiety is a well-established pharmacophore present in numerous approved drugs, exhibiting a wide range of biological activities including antimicrobial, anti-inflammatory, and anticancer effects.[3][4][5] The α-bromoketone functional group is a known reactive electrophile that can covalently modify biological macromolecules, which can also contribute to biological activity.

Potential Antimicrobial and Antifungal Activity

Isoxazole derivatives have been extensively studied for their antimicrobial properties.[3][4] The mechanism of action for many antibacterial agents involves the inhibition of essential cellular processes such as cell wall synthesis, protein synthesis, or DNA replication.[3] Similarly, antifungal agents often target the fungal cell membrane or cell wall.[6][7]

Experimental Protocol: In Vitro Antimicrobial and Antifungal Susceptibility Testing

A standard broth microdilution method can be used to determine the Minimum Inhibitory Concentration (MIC) of the compound against a panel of pathogenic bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans, Aspergillus fumigatus).

-

Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

-

Perform serial two-fold dilutions of the compound in a 96-well microtiter plate containing the appropriate growth medium.

-

Inoculate each well with a standardized suspension of the microorganism.

-

Include positive (microorganism with no compound) and negative (medium only) controls.

-

Incubate the plates under appropriate conditions (e.g., 37°C for bacteria, 30°C for fungi) for 24-48 hours.

-

The MIC is defined as the lowest concentration of the compound that visibly inhibits the growth of the microorganism.

Potential Signaling Pathway Interactions

Given the structural alerts within this compound, it is plausible that it could interact with various cellular signaling pathways. For instance, α,β-unsaturated ketones and other electrophilic compounds are known to modulate inflammatory pathways. A potential, generalized signaling pathway that could be investigated is the NF-κB pathway, which is central to the inflammatory response.

Experimental Protocol: Investigating NF-κB Inhibition

-

Culture a suitable cell line (e.g., RAW 264.7 macrophages) and stimulate with an inflammatory agent like lipopolysaccharide (LPS) in the presence and absence of the test compound.

-

Perform a Western blot analysis to assess the phosphorylation status of key proteins in the NF-κB pathway, such as IκBα and the p65 subunit of NF-κB.

-

Use immunofluorescence microscopy to visualize the nuclear translocation of the p65 subunit.

-

Employ a reporter gene assay (e.g., luciferase assay) with an NF-κB responsive element to quantify the transcriptional activity of NF-κB.

Safety and Handling

Based on the general safety data for α-bromoketones and chlorinated aromatic compounds, this compound should be handled with care in a well-ventilated fume hood.[1] Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn. Avoid inhalation of dust and contact with skin and eyes. Store the compound in a tightly sealed container in a cool, dry place away from incompatible materials.

Conclusion

This compound is a compound of interest for chemical and pharmacological research due to its unique structural features. While direct experimental data is scarce, this guide provides a solid foundation for its synthesis, characterization, and potential biological evaluation based on the known properties of related isoxazole and α-bromoketone derivatives. Further experimental investigation is warranted to fully elucidate the chemical and biological profile of this molecule and to explore its potential as a lead compound in drug discovery programs.

References

- 1. echemi.com [echemi.com]

- 2. rsc.org [rsc.org]

- 3. ijrrjournal.com [ijrrjournal.com]

- 4. researchgate.net [researchgate.net]

- 5. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08339C [pubs.rsc.org]

- 6. Antifungal Effect of Novel 2-Bromo-2-Chloro-2-(4-Chlorophenylsulfonyl)-1-Phenylethanone against Candida Strains - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Antifungal Effect of Novel 2-Bromo-2-Chloro-2-(4-Chlorophenylsulfonyl)-1-Phenylethanone against Candida Strains - PubMed [pubmed.ncbi.nlm.nih.gov]

Unraveling the Mechanism of Action: 2-Bromo-1-(3-(2,4-dichlorophenyl)isoxazol-5-yl)ethanone

For Immediate Release

[City, State] – [Date] – An in-depth analysis of the available scientific information suggests that the compound 2-Bromo-1-(3-(2,4-dichlorophenyl)isoxazol-5-yl)ethanone, a member of the isoxazole class of heterocyclic compounds, likely exerts its biological effects through a mechanism of irreversible covalent inhibition of target proteins. This mode of action, coupled with the known anticancer properties of related isoxazole derivatives, positions this compound as a subject of interest for further investigation in drug discovery and development, particularly in the field of oncology.

Postulated Mechanism of Action: Covalent Inhibition

The chemical structure of this compound features a highly reactive bromoacetyl group. This functional group is a potent electrophile, rendering the molecule susceptible to nucleophilic attack from amino acid residues within protein active sites. It is hypothesized that the primary mechanism of action involves the formation of a stable, covalent bond between the ethanone moiety and nucleophilic residues such as cysteine or lysine. This irreversible binding event can lead to the permanent inactivation of the target protein, thereby disrupting its downstream signaling pathways. This mechanism is a hallmark of various targeted covalent inhibitors, including some kinase inhibitors used in cancer therapy.

While direct experimental evidence for this specific molecule is not publicly available, the reactivity of the bromoacetyl group is a well-established principle in medicinal chemistry for the design of covalent inhibitors.

Potential Therapeutic Application: Anticancer Activity

Numerous studies on structurally similar isoxazole derivatives have demonstrated significant anticancer activity. The proposed mechanism for this cytotoxicity is the induction of apoptosis, or programmed cell death, in cancer cells. It is plausible that this compound shares this pro-apoptotic capability. By covalently inhibiting key proteins involved in cancer cell survival and proliferation, the compound could trigger the apoptotic cascade, leading to the selective elimination of malignant cells. However, without specific experimental data, the precise cellular targets and the signaling pathways involved remain to be elucidated.

Data Presentation

A thorough search of publicly available scientific literature and databases did not yield specific quantitative data (e.g., IC50, Ki) or detailed experimental protocols for this compound. The information presented is based on the chemical properties of the molecule and data from structurally related compounds.

Experimental Protocols

Detailed experimental protocols for the biological evaluation of this compound are not available in the public domain. To investigate its mechanism of action, the following experimental approaches would be necessary:

-

Enzyme Inhibition Assays: To identify specific protein targets, the compound would need to be screened against a panel of enzymes, particularly kinases, which are common targets for covalent inhibitors. Assays would measure the rate of enzyme activity in the presence of the compound to determine inhibitory concentration (IC50) and the nature of the inhibition (reversible vs. irreversible).

-

Mass Spectrometry-based Proteomics: To confirm covalent modification, target proteins would be incubated with the compound, followed by proteolytic digestion and analysis by mass spectrometry. This would allow for the identification of the specific amino acid residues that are covalently modified.

-

Cell-based Assays: To assess anticancer activity, various cancer cell lines would be treated with the compound to determine its cytotoxic effects and the concentration required to inhibit cell growth by 50% (GI50).

-

Apoptosis Assays: To confirm the induction of apoptosis, treated cells would be analyzed for markers of programmed cell death, such as caspase activation, DNA fragmentation, and changes in mitochondrial membrane potential, using techniques like flow cytometry and Western blotting.

Visualizations

As no specific signaling pathways or experimental workflows for this compound have been experimentally validated, the creation of detailed diagrams would be speculative. However, a generalized workflow for the investigation of a potential covalent inhibitor is presented below.

Caption: Proposed workflow for investigating the mechanism of action.

Conclusion

An In-depth Technical Guide on 2-Bromo-1-(3-(2,4-dichlorophenyl)isoxazol-5-yl)ethanone (CAS: 175334-69-7)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Bromo-1-(3-(2,4-dichlorophenyl)isoxazol-5-yl)ethanone, a molecule of interest in medicinal chemistry and drug discovery. The document consolidates available physicochemical data, outlines plausible synthetic routes based on established isoxazole synthesis methodologies, and discusses its potential as a covalent inhibitor. Due to the limited publicly available research on this specific compound, this guide also presents generalized experimental workflows for its characterization and for the identification of its biological targets and mechanism of action. This guide is intended to serve as a foundational resource for researchers investigating this and related compounds.

Introduction

This compound is a heterocyclic compound featuring a central isoxazole ring, a dichlorophenyl moiety, and a reactive bromoacetyl group. The isoxazole core is a well-established pharmacophore found in numerous biologically active compounds with a wide range of therapeutic applications, including anticancer and anti-inflammatory agents. The presence of the α-bromo ketone functionality suggests that this molecule is likely a reactive electrophile, capable of forming covalent bonds with nucleophilic residues in biological macromolecules, such as cysteine or lysine residues in proteins. This positions the compound as a potential covalent inhibitor, a class of molecules that can offer high potency and prolonged duration of action.

Physicochemical and Spectroscopic Data

A summary of the key physicochemical and calculated properties of this compound is presented in Table 1. This data is essential for its handling, formulation, and in the design of experimental protocols.

Table 1: Physicochemical and Computed Properties

| Property | Value | Source |

| CAS Number | 175334-69-7 | [1] |

| Molecular Formula | C₁₁H₆BrCl₂NO₂ | [1] |

| Molecular Weight | 334.98 g/mol | [1] |

| Melting Point | 85 °C | [1] |

| Boiling Point (Predicted) | 447.0 ± 45.0 °C | [1] |

| Density (Predicted) | 1.680 ± 0.06 g/cm³ | [1] |

| Flash Point (Predicted) | 224.1 °C | [1] |

| XLogP3 | 4.226 | [1] |

| Vapor Pressure (Predicted) | 3.48E-08 mmHg at 25°C | [1] |

| InChIKey | WYJZTLHKOJBVSA-UHFFFAOYSA-N | [1] |

Synthesis and Experimental Protocols

Proposed Synthesis Pathway

A potential synthetic pathway is illustrated below. The first stage involves the construction of the isoxazole ring from a suitable precursor, such as a chalcone derived from 2,4-dichloroacetophenone. The second stage is the introduction of the bromoacetyl moiety.

Caption: Proposed two-stage synthesis of the target molecule.

General Experimental Protocol for Synthesis

The following is a generalized protocol based on similar isoxazole syntheses. Optimization of reaction conditions, including solvents, temperatures, and reaction times, would be necessary.

Stage 1: Synthesis of 3-(2,4-dichlorophenyl)isoxazole

-

Chalcone Formation: To a solution of 2,4-dichloroacetophenone in a suitable solvent (e.g., ethanol), add an appropriate aldehyde (e.g., formaldehyde or a protected equivalent) and a base (e.g., NaOH or KOH). Stir the reaction mixture at room temperature until completion, monitored by Thin Layer Chromatography (TLC).

-

Cyclization: To the crude chalcone intermediate, add hydroxylamine hydrochloride and a base (e.g., sodium acetate) in a suitable solvent (e.g., ethanol or acetic acid). Reflux the mixture until the reaction is complete (monitored by TLC).

-

Work-up and Purification: After cooling, pour the reaction mixture into water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.

Stage 2: Bromoacetylation of 3-(2,4-dichlorophenyl)isoxazole

-

Acylation: Dissolve the 3-(2,4-dichlorophenyl)isoxazole in a suitable anhydrous solvent (e.g., dichloromethane or carbon disulfide) and cool in an ice bath. Add a Lewis acid catalyst (e.g., AlCl₃).

-

Addition of Bromoacetyl Bromide: Add bromoacetyl bromide dropwise to the reaction mixture, maintaining the low temperature.

-

Reaction and Quenching: Allow the reaction to proceed to completion (monitored by TLC). Carefully quench the reaction by pouring it onto ice.

-

Work-up and Purification: Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the final product by recrystallization from a suitable solvent system (e.g., ethanol/hexane).

Potential Biological Activity and Mechanism of Action

While no specific biological targets for this compound have been reported, its chemical structure suggests a high potential for biological activity, likely as a covalent inhibitor of enzymes.

Covalent Inhibition Mechanism

The bromoacetyl group is a known electrophilic "warhead" that can react with nucleophilic amino acid residues, most commonly cysteine, at the active or allosteric sites of proteins. This covalent modification can lead to irreversible inhibition of the protein's function.

Caption: General mechanism of covalent inhibition.

Potential Therapeutic Areas

Given the prevalence of isoxazole-containing compounds in drug discovery, this molecule could be explored for a variety of therapeutic applications, including:

-

Oncology: Many kinase inhibitors and other anticancer agents are covalent inhibitors.

-

Inflammation: Covalent inhibitors have been developed to target enzymes involved in inflammatory pathways.

-

Infectious Diseases: Covalent modification of essential microbial enzymes is a strategy for developing novel antimicrobial agents.

Proposed Experimental Workflow for Target Identification and Characterization

For a novel compound like this compound, a systematic approach is required to identify its biological targets and elucidate its mechanism of action.

Caption: A proposed workflow for target discovery and validation.

Target Identification using Proteomics

A powerful method to identify the protein targets of a covalent inhibitor is through competitive activity-based protein profiling (ABPP) or proteomic profiling of compound-treated cells.

-

Cell Lysate Treatment: Treat a relevant cell lysate with the compound or a vehicle control.

-

Enrichment of Covalently Modified Peptides: Digest the proteome and enrich for peptides that have been modified by the compound.

-

Mass Spectrometry: Analyze the enriched peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the modified proteins and the specific sites of modification.

Validation of Target Engagement and Signaling Pathway Analysis

Once potential targets are identified, further experiments are necessary to validate the interaction and understand the downstream consequences.

-

Western Blotting: Use specific antibodies to probe for the phosphorylation status or expression levels of the identified target and downstream signaling proteins.

-

Enzyme Inhibition Assays: If the target is an enzyme, perform in vitro kinetic assays to determine the inhibitory potency (e.g., IC₅₀, kᵢₙₐcₜ/Kᵢ).

-

Cellular Thermal Shift Assay (CETSA): This method can be used to confirm target engagement in intact cells.

Conclusion

This compound is a compound with significant potential for further investigation in drug discovery. Its structural features, particularly the isoxazole core and the reactive bromoacetyl group, suggest that it may act as a covalent inhibitor of biologically important proteins. While specific biological data for this compound is currently lacking in the public domain, this technical guide provides a solid foundation for researchers by summarizing its known properties, proposing synthetic strategies, and outlining a clear experimental path for the elucidation of its mechanism of action and therapeutic potential. Further research into this and structurally related molecules is warranted to explore their utility in developing novel therapeutics.

Disclaimer: The experimental protocols and potential biological activities described herein are based on established chemical principles and data from related compounds. They are intended for informational purposes and as a guide for future research. Specific experimental validation is required to confirm these hypotheses for this compound.

References

"2-Bromo-1-(3-(2,4-dichlorophenyl)isoxazol-5-yl)ethanone" molecular structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, properties, and a proposed synthetic route for 2-Bromo-1-(3-(2,4-dichlorophenyl)isoxazol-5-yl)ethanone. This molecule possesses a reactive bromoacetyl group, making it a potentially valuable building block in medicinal chemistry for developing covalent inhibitors.

Molecular Structure and Properties

This compound, with the CAS number 175334-69-7, is a halogenated heterocyclic ketone. Its core structure consists of a central isoxazole ring substituted with a 2,4-dichlorophenyl group at the 3-position and a bromoacetyl group at the 5-position.

DOT Diagram of the Molecular Structure:

Caption: Molecular structure of this compound.

Physicochemical Properties

A summary of the known and predicted physicochemical properties are presented in Table 1.

| Property | Value | Source |

| Molecular Formula | C₁₁H₆BrCl₂NO₂ | Echemi[1] |

| Molecular Weight | 334.98 g/mol | Echemi[1] |

| CAS Number | 175334-69-7 | Echemi[1] |

| Melting Point | 85 °C (Predicted) | Echemi[1] |

| Boiling Point | 447.0±45.0 °C (Predicted) | Echemi[1] |

| Density | 1.680±0.06 g/cm³ (Predicted) | Echemi[1] |

| XLogP3 | 4.226 | Echemi[1] |

Proposed Synthesis Protocol

A two-step synthesis is proposed, starting from the commercially available 1-(2,4-dichlorophenyl)ethanone. The first step involves the bromination of the acetophenone to form the α-bromoketone intermediate. The second step is the construction of the isoxazole ring via a cycloaddition reaction.

DOT Diagram of the Proposed Synthetic Pathway:

Caption: Proposed two-step synthesis of the target compound.

Step 1: Synthesis of 2-Bromo-1-(2,4-dichlorophenyl)ethanone

This protocol is adapted from a known procedure for the synthesis of the intermediate.[2]

Materials:

-

1-(2,4-dichlorophenyl)ethanone (0.1 mol, 18.9 g)

-

Bromine (0.1 mol, 16 g)

-

Ethyl ether (100 mL)

-

Water (100 mL)

-

Brine (50 mL)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

-

Dissolve 1-(2,4-dichlorophenyl)ethanone in ethyl ether in a suitable reaction vessel.

-

Slowly add bromine to the solution.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, wash the organic phase sequentially with water and brine.

-

Dry the organic phase over anhydrous sodium sulfate.

-

Filter to remove the drying agent.

-

Evaporate the solvent under reduced pressure to obtain the crude 2-Bromo-1-(2,4-dichlorophenyl)ethanone. Further purification can be achieved by recrystallization or column chromatography if necessary.

Step 2: Synthesis of this compound

This is a proposed general method for the formation of the isoxazole ring from an α-bromoketone. The specific conditions may require optimization.

Materials:

-

2-Bromo-1-(2,4-dichlorophenyl)ethanone (from Step 1)

-

A suitable precursor for the isoxazole ring, such as hydroxylamine hydrochloride, in the presence of a base, or a pre-formed synthon for the C-N-O fragment.

-

An appropriate solvent (e.g., ethanol, methanol, or a polar aprotic solvent like DMF).

-

A base (e.g., sodium acetate, sodium hydroxide, or an organic base like triethylamine).

General Procedure:

-

Dissolve the 2-Bromo-1-(2,4-dichlorophenyl)ethanone in the chosen solvent.

-

Add the isoxazole precursor and the base to the reaction mixture.

-

The reaction may be stirred at room temperature or heated to reflux, depending on the reactivity of the chosen precursor. Monitor the reaction by TLC.

-

Upon completion, the reaction mixture is worked up. This typically involves quenching the reaction, extracting the product into an organic solvent, washing the organic layer, drying it, and removing the solvent under reduced pressure.

-

The crude product should be purified by column chromatography or recrystallization to yield the final compound.

Spectroscopic Data

Table 2: Spectroscopic Data for 5-(Bromoacetyl)-3-(3,4-dichlorophenyl)isoxazole

| Technique | Diagnostic Signal | Assignment |

| ¹H NMR (400 MHz, CDCl₃) | δ 7.82 (d, J=8.4 Hz, 1H) | Dichlorophenyl H-6 |

| δ 7.65 (dd, J=8.4, 2.0 Hz, 1H) | Dichlorophenyl H-5 | |

| δ 4.89 (s, 2H) | Bromoacetyl CH₂ | |

| FT-IR (KBr) | 1715 cm⁻¹ | C=O stretch |

Expected Spectroscopic Features for this compound:

-

¹H NMR: The chemical shift of the bromoacetyl methylene protons (-CH₂Br) is expected to be in a similar region (around δ 4.9 ppm). The signals for the 2,4-dichlorophenyl protons will show a different splitting pattern and chemical shifts corresponding to the 1,2,4-substitution pattern. A singlet for the isoxazole proton should also be present.

-

¹³C NMR: Resonances for the carbonyl carbon, the carbons of the isoxazole and dichlorophenyl rings, and the methylene carbon of the bromoacetyl group are expected.

-

FT-IR: A strong absorption band around 1715 cm⁻¹ corresponding to the carbonyl (C=O) stretching vibration is anticipated.

-

Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound, along with characteristic isotopic patterns for the presence of bromine and two chlorine atoms.

This technical guide provides a foundational understanding of this compound. The proposed synthetic route and the comparative spectroscopic data offer a solid starting point for researchers interested in the synthesis and application of this compound. Further experimental work is required to confirm the proposed synthesis and fully characterize the molecule.

References

Spectroscopic and Synthetic Profile of 2-Bromo-1-(3-(2,4-dichlorophenyl)isoxazol-5-yl)ethanone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: This document provides a comprehensive technical overview of the chemical compound 2-Bromo-1-(3-(2,4-dichlorophenyl)isoxazol-5-yl)ethanone. Due to the limited availability of direct experimental spectroscopic data for this specific molecule, this guide presents predicted spectroscopic characteristics based on the analysis of structurally analogous compounds. It also outlines general experimental protocols for its synthesis and characterization, making it a valuable resource for researchers interested in this and related chemical entities.

Compound Profile

Basic chemical and physical properties of the target compound are summarized below.

| Property | Value |

| IUPAC Name | This compound |

| Molecular Formula | C₁₁H₆BrCl₂NO₂ |

| Molecular Weight | 334.98 g/mol |

| CAS Number | 175334-69-7 |

| Melting Point | 85 °C |

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from the known spectral data of structurally similar compounds, including various substituted 2-bromoacetophenones and aryl-isoxazoles.

Predicted ¹H NMR Data (in CDCl₃, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |

| ~7.8 - 8.0 | d | 1H | Aromatic-H (ortho to Cl) |

| ~7.5 - 7.7 | dd | 1H | Aromatic-H |

| ~7.4 - 7.5 | d | 1H | Aromatic-H |

| ~7.0 | s | 1H | Isoxazole-H |

| ~4.5 | s | 2H | -CH₂Br |

Rationale: The aromatic protons on the dichlorophenyl ring are expected to appear in the range of 7.4-8.0 ppm. The isoxazole proton will likely be a singlet around 7.0 ppm. The methylene protons adjacent to the bromine and carbonyl group are predicted to be a singlet around 4.5 ppm, based on data from various 2-bromoacetophenones.

Predicted ¹³C NMR Data (in CDCl₃, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment |

| ~185 | C=O (Ketone) |

| ~170 | C₅-isoxazole |

| ~160 | C₃-isoxazole |

| ~135-140 | Aromatic C-Cl & C-ipso |

| ~128-132 | Aromatic CH |

| ~110 | C₄-isoxazole |

| ~30 | -CH₂Br |

Rationale: The carbonyl carbon is expected to have a chemical shift in the downfield region (~185 ppm). The isoxazole ring carbons have characteristic shifts, with C₃ and C₅ appearing at lower fields than C₄. The brominated methylene carbon is anticipated around 30 ppm.

Predicted Infrared (IR) Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100-3000 | Medium | Aromatic C-H stretch |

| ~1710-1690 | Strong | C=O stretch (α-halo ketone) |

| ~1600-1450 | Medium | C=C & C=N stretch (aromatic & isoxazole) |

| ~1200-1000 | Strong | C-O stretch |

| ~800-700 | Strong | C-Cl stretch |

| ~600-500 | Medium | C-Br stretch |

Rationale: The IR spectrum is expected to show a strong absorption for the carbonyl group, characteristic of an α-halo ketone. Aromatic and isoxazole ring vibrations, as well as C-halogen stretches, will also be prominent.

Predicted Mass Spectrometry (MS) Data

| m/z | Interpretation |

| 333/335/337 | [M]⁺• isotopic cluster due to Br and Cl atoms |

| 254/256 | [M - Br]⁺ isotopic cluster |

| 188/190 | [Cl₂C₆H₃CO]⁺ fragment |

| 173/175 | [Cl₂C₆H₃]⁺ fragment |

Rationale: The mass spectrum will exhibit a characteristic isotopic pattern for the molecular ion due to the presence of one bromine and two chlorine atoms. Fragmentation is likely to occur via the loss of the bromine radical and cleavage of the acyl group.

Experimental Protocols

The following are generalized experimental protocols for the synthesis and spectroscopic analysis of the title compound.

Synthesis

The synthesis of this compound can be envisioned as a two-step process: first, the formation of the isoxazole core, followed by α-bromination of the acetyl group.

Step 1: Synthesis of 1-(3-(2,4-dichlorophenyl)isoxazol-5-yl)ethanone

A common method for synthesizing 3,5-disubstituted isoxazoles involves the cycloaddition of a nitrile oxide with an alkyne. An alternative is the reaction of a β-diketone with hydroxylamine.

Step 2: α-Bromination

The most direct route to α-haloketones involves the reaction of enolizable ketones with an electrophilic halogen source under acidic conditions.[1][2]

-

Reaction Setup: Dissolve 1-(3-(2,4-dichlorophenyl)isoxazol-5-yl)ethanone in a suitable solvent such as glacial acetic acid or diethyl ether.[1][2]

-

Bromination: Add a brominating agent, such as elemental bromine (Br₂) or N-bromosuccinimide (NBS), to the solution. The reaction can be catalyzed by an acid like HBr.[2]

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: Upon completion, quench the reaction with a reducing agent (e.g., sodium thiosulfate solution) if bromine was used. Extract the product with an organic solvent, wash with water and brine, and dry over an anhydrous salt (e.g., Na₂SO₄).

-

Purification: Purify the crude product by recrystallization or column chromatography.

Spectroscopic Analysis

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be recorded on a 400 MHz or higher field spectrometer using deuterated chloroform (CDCl₃) as the solvent and tetramethylsilane (TMS) as an internal standard.

-

Infrared (IR) Spectroscopy: The IR spectrum should be obtained using a Fourier Transform Infrared (FTIR) spectrometer. The sample can be analyzed as a KBr pellet or as a thin film.

-

Mass Spectrometry (MS): Mass spectral data should be acquired using an electron ionization (EI) source. High-resolution mass spectrometry (HRMS) is recommended for accurate mass determination and confirmation of the elemental composition.

Visualization of Workflows

Synthetic and Characterization Workflow

Caption: Synthetic and characterization workflow for the target compound.

Spectroscopic Data Analysis Workflow

Caption: Logical workflow for spectroscopic data analysis and structure elucidation.

References

"2-Bromo-1-(3-(2,4-dichlorophenyl)isoxazol-5-yl)ethanone" potential biological activity

An In-depth Technical Guide on the Potential Biological Activity of 2-Bromo-1-(3-(2,4-dichlorophenyl)isoxazol-5-yl)ethanone

Abstract

This technical guide provides a comprehensive analysis of the potential biological activities of the novel chemical entity, this compound. In the absence of direct experimental data for this specific molecule, this document synthesizes information from published research on structurally related compounds to infer its potential pharmacological profile. The core structural motifs—the isoxazole ring, the 2,4-dichlorophenyl group, and the α-bromo ketone moiety—are known to be present in various bioactive molecules. This guide explores the potential for antimicrobial, anti-inflammatory, and anticancer activities, drawing parallels from analogous compounds. Detailed experimental protocols from cited studies are provided, and quantitative data are summarized for comparative analysis. Furthermore, signaling pathways and experimental workflows are visualized to provide a clear conceptual framework for future research into this compound.

Introduction

The compound this compound is a synthetic molecule featuring a central isoxazole core. The isoxazole scaffold is a prominent heterocyclic motif in medicinal chemistry, known to be a versatile pharmacophore for a wide range of biological targets. Coupled with a 2,4-dichlorophenyl substituent and a reactive α-bromo ketone, this compound presents an interesting profile for potential drug discovery and development. This whitepaper aims to build a theoretical foundation for the biological potential of this molecule by examining the established activities of its constituent chemical features.

Structural Analysis and Inferred Biological Activities

The chemical structure of this compound contains three key pharmacophoric elements:

-

Isoxazole Ring: This five-membered heterocycle is isosteric to other key structures in medicinal chemistry and is found in numerous approved drugs. Derivatives of isoxazole have demonstrated a broad spectrum of activities, including anti-inflammatory, antimicrobial, and anticancer effects.[1]

-

2,4-Dichlorophenyl Group: The presence of chlorine atoms on the phenyl ring can significantly influence the lipophilicity, metabolic stability, and binding affinity of the molecule to biological targets.

-

α-Bromo Ketone: This functional group is a known alkylating agent and can react with nucleophilic residues in proteins, such as cysteine and histidine. This reactivity can lead to irreversible enzyme inhibition, a mechanism exploited in the design of various therapeutic agents.

Based on these structural features, the potential biological activities of the target compound are hypothesized as follows:

-

Antimicrobial and Antifungal Activity: The isoxazole ring is a core component of several antimicrobial agents. Furthermore, bromo-substituted organic compounds have shown potent antimicrobial effects.

-

Anti-inflammatory Activity: Isoxazole derivatives have been investigated as selective inhibitors of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory pathway.[1]

-

Anticancer Activity: Numerous heterocyclic compounds containing isoxazole and oxadiazole moieties have been reported to exhibit significant anticancer activity through various mechanisms, including kinase inhibition and apoptosis induction.[2][3]

Potential Antimicrobial and Antifungal Activity

Structurally related compounds containing bromo- and chloro-substituents have demonstrated notable antifungal activity. For instance, 2-bromo-2-chloro-2-(4-chlorophenylsulfonyl)-1-phenylethanone was effective against various Candida strains.[4][5][6] The α-bromo ketone moiety in the target compound could potentially react with essential enzymes in microbial pathogens.

Quantitative Data from Related Compounds

| Compound | Organism | Activity | Value | Reference |

| 2-bromo-2-chloro-2-(4-chlorophenylsulfonyl)-1-phenylethanone | Candida albicans | MIC Range | 0.00195 to 0.0078 µg/mL | [4][6] |

| 2-bromo-2-chloro-2-(4-chlorophenylsulfonyl)-1-phenylethanone | Candida strains | Fungicidal Concentration | 32 µg/mL | [4][5][6] |

| 2-bromo-N-phenylacetamide | Fluconazole-resistant Candida spp. | MIC | 32 µg/mL | [7] |

| 2-bromo-N-phenylacetamide | Fluconazole-resistant Candida spp. | MFC | 64 µg/mL | [7] |

Experimental Protocols: Antifungal Susceptibility Testing

A standard method for determining the minimum inhibitory concentration (MIC) and minimum fungicidal concentration (MFC) is the broth microdilution assay.

Protocol: Broth Microdilution for Candida Species

-

Inoculum Preparation: Candida strains are cultured on Sabouraud Dextrose Agar. A suspension is prepared in sterile saline and adjusted to a concentration of 1-5 x 10^6 CFU/mL. This is further diluted in RPMI 1640 medium to achieve a final inoculum of 0.5-2.5 x 10^3 CFU/mL.[5]

-

Compound Preparation: The test compound is dissolved in a suitable solvent (e.g., DMSO) to create a stock solution. Serial two-fold dilutions are then prepared in RPMI 1640 medium in a 96-well microtiter plate.[5]

-

Incubation: The prepared yeast suspension is added to each well containing the diluted compound. The plates are incubated at 35°C for 24-48 hours.

-

MIC Determination: The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of visible yeast growth compared to a drug-free control well.

-

MFC Determination: An aliquot from each well showing no visible growth is sub-cultured onto a drug-free agar plate. The plates are incubated at 35°C for 48 hours. The MFC is the lowest concentration at which no colony formation is observed.

Potential Anti-inflammatory Activity

The isoxazole moiety is present in some non-steroidal anti-inflammatory drugs (NSAIDs). Novel isoxazole derivatives have been synthesized and evaluated as selective COX-2 inhibitors, suggesting that the target compound may also possess anti-inflammatory properties.[1]

Experimental Protocols: In Vitro COX Inhibition Assay

The ability of a compound to inhibit COX-1 and COX-2 can be determined using a colorimetric or fluorometric assay.

Protocol: COX (ovine) Inhibitor Screening Assay

-

Reagents: COX-1 or COX-2 enzyme, arachidonic acid (substrate), and a colorimetric substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD).

-

Assay Procedure: The test compound is pre-incubated with the COX enzyme in a buffer solution.

-

The reaction is initiated by the addition of arachidonic acid.

-

The peroxidase activity of COX is measured by monitoring the oxidation of TMPD, which results in a color change that can be quantified spectrophotometrically.

-

The percentage of inhibition is calculated by comparing the rate of reaction in the presence of the test compound to that of a control without the inhibitor.

-

IC50 values are determined by testing a range of compound concentrations and fitting the data to a dose-response curve.

Potential Anticancer Activity

The combination of a heterocyclic ring system and halogenated phenyl groups is a common feature in many anticancer agents. Derivatives of 1,3,4-oxadiazole, a related heterocycle to isoxazole, have been shown to act as focal adhesion kinase (FAK) inhibitors and induce apoptosis in cancer cell lines.[2] Furthermore, indolin-2-one derivatives with bromo-substituents have demonstrated potent anticancer activity.[8]

Quantitative Data from Related Compounds

| Compound | Cell Line | Activity | Value | Reference |

| 2-(1,3,4-oxadiazol-2-ylthio)-1-phenylethanone derivative (6i) | MCF-7 (Breast Cancer) | IC50 | 140 ± 10 nM | [2] |

| 2-(1,3,4-oxadiazol-2-ylthio)-1-phenylethanone derivative (6i) | A431 (Skin Cancer) | IC50 | 10 ± 1 nM | [2] |

| 2-(1,3,4-oxadiazol-2-ylthio)-1-phenylethanone derivative (6i) | FAK (enzyme) | IC50 | 20 ± 1 nM | [2] |

| 3-{4-(5-mercapto-1,3,4-oxadiazol-2-yl)phenylimino}indolin-2-one derivatives | HeLa (Cervical Cancer) | IC50 Range | 10.64 to 33.62 µM | [3] |

| 1-benzyl-5-bromo-3-hydrazonoindolin-2-one derivative (7d) | MCF-7 (Breast Cancer) | IC50 | 2.93 ± 0.47 µM | [8] |

| 1-benzyl-5-bromo-3-hydrazonoindolin-2-one derivative (7d) | VEGFR-2 (enzyme) | IC50 | 0.503 µM | [8] |

Experimental Protocols: In Vitro Anticancer Activity

The MTT assay is a widely used colorimetric assay to assess cell viability and proliferation.

Protocol: MTT Assay

-

Cell Seeding: Cancer cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with various concentrations of the test compound and incubated for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.

-

Incubation: The plates are incubated for a few hours, during which viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals.

-

Solubilization: A solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.

-

Absorbance Reading: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.[3]

Conclusion and Future Directions

While there is no direct experimental evidence on the biological activity of this compound, a comprehensive analysis of its structural components strongly suggests the potential for antimicrobial, anti-inflammatory, and anticancer properties. The presence of the isoxazole ring, dichlorophenyl group, and the reactive α-bromo ketone moiety provides a strong rationale for its further investigation.

Future research should focus on the synthesis and in vitro screening of this compound against a panel of microbial strains, cancer cell lines, and inflammatory targets like COX enzymes. Mechanistic studies to elucidate its mode of action, particularly the role of the α-bromo ketone in target engagement, will be crucial. The experimental protocols and comparative data presented in this guide offer a solid foundation for initiating such investigations. The promising activities of structurally related molecules warrant the exploration of this novel compound as a potential lead for the development of new therapeutic agents.

References

- 1. Synthesis and biological evaluations of novel isoxazoles and furoxan derivative as anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis, biological evaluation and molecular docking studies of novel 2-(1,3,4-oxadiazol-2-ylthio)-1-phenylethanone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis, characterization and anticancer activity of certain 3-{4-(5-mercapto-1,3,4-oxadiazole-2-yl)phenylimino}indolin-2-one derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Antifungal Effect of Novel 2-Bromo-2-Chloro-2-(4-Chlorophenylsulfonyl)-1-Phenylethanone against Candida Strains - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Antifungal Effect of Novel 2-Bromo-2-Chloro-2-(4-Chlorophenylsulfonyl)-1-Phenylethanone against Candida Strains - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Antifungal Effect of Novel 2-Bromo-2-Chloro-2-(4-Chlorophenylsulfonyl)-1-Phenylethanone against Candida Strains [frontiersin.org]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

The Versatile Building Block: A Technical Guide to 2-Bromo-1-(3-(2,4-dichlorophenyl)isoxazol-5-yl)ethanone in Synthetic Chemistry

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis, properties, and applications of 2-Bromo-1-(3-(2,4-dichlorophenyl)isoxazol-5-yl)ethanone, a key building block in modern synthetic and medicinal chemistry. This alpha-bromo ketone serves as a versatile precursor for the construction of a variety of heterocyclic systems, most notably isoxazolyl-thiazole derivatives. These derivatives have garnered significant interest due to their potential as potent antifungal agents and kinase inhibitors, particularly targeting the PI3K/Akt/mTOR signaling pathway, which is often dysregulated in cancer. This document details the synthetic protocols, presents key quantitative data in structured tables, and visualizes synthetic pathways and biological mechanisms to facilitate its application in research and drug development.

Introduction

Heterocyclic compounds form the cornerstone of many pharmaceuticals and agrochemicals. The isoxazole nucleus, in particular, is a privileged scaffold found in numerous bioactive molecules.[1] The functionalization of the isoxazole ring system provides a gateway to a diverse range of chemical entities with significant therapeutic potential. This compound (Figure 1) has emerged as a highly valuable and reactive intermediate. Its structure combines the stable isoxazole core, substituted with a 2,4-dichlorophenyl group known to modulate biological activity, and a reactive α-bromo ketone moiety. This reactive handle allows for facile nucleophilic substitution reactions, making it an ideal starting material for the synthesis of more complex molecules.

This guide will explore the synthesis of this key building block, its application in the construction of isoxazolyl-thiazole derivatives through the Hantzsch thiazole synthesis, and the promising biological activities of these resulting compounds, including their antifungal properties and their role as kinase inhibitors targeting critical cellular signaling pathways.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its handling, storage, and application in synthesis. The key properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 175334-69-7 | [2] |

| Molecular Formula | C₁₁H₆BrCl₂NO₂ | [2] |

| Molecular Weight | 334.98 g/mol | [2] |

| Melting Point | 85 °C | [2] |

| Boiling Point (Predicted) | 447.0 ± 45.0 °C | [2] |

| Density (Predicted) | 1.680 ± 0.06 g/cm³ | [2] |

| XLogP3 | 4.2 | [2] |

Synthesis of the Building Block

The synthesis of this compound is typically achieved through the bromination of its precursor, 1-(3-(2,4-dichlorophenyl)isoxazol-5-yl)ethanone. This reaction follows a standard electrophilic alpha-bromination of a ketone.

Experimental Protocol: Synthesis of this compound

This protocol is a general procedure for the alpha-bromination of an aryl ketone and may require optimization for specific laboratory conditions.[3][4]

Materials:

-

1-(3-(2,4-dichlorophenyl)isoxazol-5-yl)ethanone (1.0 eq)

-

Bromine (1.0 - 1.2 eq)

-

Glacial Acetic Acid or Diethyl Ether

-

Water

-

Brine

-

Anhydrous Sodium Sulfate

Procedure:

-

Dissolve 1-(3-(2,4-dichlorophenyl)isoxazol-5-yl)ethanone in a suitable solvent such as glacial acetic acid or diethyl ether in a round-bottom flask equipped with a dropping funnel and a magnetic stirrer.

-

Cool the solution in an ice bath.

-

Slowly add a solution of bromine in the same solvent dropwise to the stirred solution.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours (monitor by TLC).

-

Upon completion of the reaction, pour the mixture into ice-cold water.

-

If using an organic solvent like diethyl ether, separate the organic layer. If using acetic acid, extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer sequentially with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Applications in Synthesis: The Hantzsch Thiazole Synthesis

A primary application of this compound is in the Hantzsch thiazole synthesis to produce 2-amino-4-(isoxazol-5-yl)thiazole derivatives.[5][6][7] This reaction involves the condensation of the α-bromo ketone with a thioamide, typically thiourea, to form the thiazole ring.

Experimental Protocol: Synthesis of 2-Amino-4-(3-(2,4-dichlorophenyl)isoxazol-5-yl)thiazole

The following is a general procedure for the Hantzsch thiazole synthesis and can be adapted for the specific substrate.[5]

Materials:

-

This compound (1.0 eq)

-

Thiourea (1.0 - 1.5 eq)

-

Ethanol

-

Sodium Bicarbonate or Sodium Carbonate solution (5%)

-

Water

Procedure:

-

In a round-bottom flask, dissolve this compound and thiourea in ethanol.

-

Heat the reaction mixture to reflux and stir for several hours. Monitor the reaction progress by TLC.

-

After the reaction is complete, cool the mixture to room temperature.

-

Pour the reaction mixture into a beaker containing a 5% aqueous solution of sodium bicarbonate or sodium carbonate to neutralize the hydrobromic acid formed and precipitate the product.

-

Stir the resulting suspension for a short period.

-

Collect the precipitate by vacuum filtration.

-

Wash the filter cake with water.

-

Dry the collected solid to obtain the crude 2-amino-4-(3-(2,4-dichlorophenyl)isoxazol-5-yl)thiazole.

-

The product can be further purified by recrystallization from a suitable solvent such as ethanol.

Biological Significance of Isoxazolyl-Thiazole Derivatives

Derivatives synthesized from this compound, particularly the isoxazolyl-thiazoles, have shown significant promise in two key areas of drug discovery: as antifungal agents and as kinase inhibitors for cancer therapy.

Antifungal Activity

Several studies have highlighted the potent antifungal activity of isoxazole and thiazole-containing compounds against a range of pathogenic fungi, including Candida albicans.[8][9] The mechanism of action for many azole antifungals involves the inhibition of ergosterol biosynthesis, a crucial component of the fungal cell membrane.[10]

The following table summarizes the minimum inhibitory concentration (MIC) values for some thiazole derivatives against Candida albicans, demonstrating their potential as antifungal agents.

| Compound Type | Fungal Strain | MIC Range (µg/mL) | Reference |

| Thiazole Derivatives | Candida albicans (clinical isolates) | 0.008 - 7.81 | [8] |

| Thiazole Derivatives | Candida albicans (ATCC strains) | 0.015 - 3.91 | [8] |

| Nystatin (Control) | Candida albicans (clinical isolates) | 0.015 - 7.81 | [8] |

Kinase Inhibition and the PI3K/Akt/mTOR Pathway

The phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR signaling pathway is a critical regulator of cell growth, proliferation, survival, and metabolism. Its aberrant activation is a hallmark of many cancers, making it a prime target for therapeutic intervention.[1][2][7] Numerous studies have identified thiazole derivatives as potent inhibitors of this pathway, acting as either single or dual inhibitors of PI3K and mTOR.[3][5][11] The isoxazolyl-thiazole scaffold represents a promising framework for the design of novel kinase inhibitors.

Molecular docking studies suggest that thiazole derivatives can bind to the ATP-binding pocket of PI3K and mTOR, thereby inhibiting their kinase activity and blocking downstream signaling.[11] This leads to the suppression of cancer cell growth and proliferation.

Conclusion

This compound is a valuable and versatile building block in organic synthesis. Its facile preparation and the reactivity of its α-bromo ketone functionality make it an excellent starting material for the construction of diverse heterocyclic scaffolds. The synthesis of 2-amino-4-(isoxazol-5-yl)thiazole derivatives via the Hantzsch reaction is a prime example of its utility. The resulting compounds exhibit promising biological activities, including potent antifungal effects and the ability to inhibit key cellular signaling pathways implicated in cancer, such as the PI3K/Akt/mTOR pathway. This technical guide provides researchers and drug development professionals with the essential information to effectively utilize this building block in the discovery and development of novel therapeutic agents. Further exploration of the synthetic potential of this intermediate and the biological evaluation of its derivatives are warranted to fully exploit its capabilities in medicinal chemistry.

References

- 1. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design, synthesis, and biological evaluation of novel thiazole derivatives as PI3K/mTOR dual inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design, synthesis, and biological evaluation of novel thiazole derivatives as PI3K/mTOR dual inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. Ethanone, 2-broMo-1-(3,5-dichlorophenyl)- (Related Reference) synthesis - chemicalbook [chemicalbook.com]

- 5. chemhelpasap.com [chemhelpasap.com]

- 6. researchgate.net [researchgate.net]

- 7. cdn.fortunejournals.com [cdn.fortunejournals.com]

- 8. The newly synthesized thiazole derivatives as potential antifungal compounds against Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. derpharmachemica.com [derpharmachemica.com]

- 11. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Analogs and Derivatives of 2-Bromo-1-(3-(2,4-dichlorophenyl)isoxazol-5-yl)ethanone

For Researchers, Scientists, and Drug Development Professionals

Abstract

The isoxazole scaffold is a privileged structure in medicinal chemistry, known for its wide array of biological activities. The specific compound, 2-Bromo-1-(3-(2,4-dichlorophenyl)isoxazol-5-yl)ethanone, represents a key starting material for the synthesis of a diverse library of derivatives. The presence of a reactive α-bromoketone moiety allows for facile nucleophilic substitution, providing a straightforward route to analogs with modified physicochemical and pharmacological properties. This technical guide explores the synthesis, potential biological activities, and experimental considerations for the development of novel therapeutic agents based on this core structure. While comprehensive biological data for a wide range of analogs of this specific parent compound is not extensively available in the public domain, this document consolidates information on related isoxazole derivatives to provide a foundational understanding and a roadmap for future research and development.

Core Compound Profile

This compound is a solid compound at room temperature with a melting point of 85 °C.[1] Its molecular structure combines the key features of a 3,5-disubstituted isoxazole with a reactive bromoacetyl group.

| Property | Value | Reference |

| CAS Number | 175334-69-7 | [1] |

| Molecular Formula | C₁₁H₆BrCl₂NO₂ | [1] |

| Molecular Weight | 334.98 g/mol | [1] |

| Melting Point | 85 °C | [1] |

| Boiling Point (Predicted) | 447.0 ± 45.0 °C | [1] |

| Density (Predicted) | 1.680 ± 0.06 g/cm³ | [1] |

Synthetic Pathways and Analog Generation

The primary route for generating analogs of this compound involves the nucleophilic substitution of the bromine atom. This allows for the introduction of a wide variety of functional groups, leading to derivatives with potentially diverse biological activities.

A generalized synthetic workflow for creating a library of analogs is depicted below.

Figure 1. Generalized workflow for the synthesis and screening of analogs.

Experimental Protocol: General Synthesis of Analogs

The following is a generalized protocol for the synthesis of analogs via nucleophilic substitution. This protocol is based on standard procedures for similar reactions and should be optimized for each specific nucleophile.

-

Dissolution: Dissolve 1 equivalent of this compound in a suitable aprotic solvent (e.g., dichloromethane, acetonitrile, or DMF).

-

Addition of Nucleophile: Add 1.1 to 1.5 equivalents of the desired nucleophile (e.g., a primary or secondary amine, a thiol, or an alcohol). If the nucleophile is an amine, a non-nucleophilic base (e.g., triethylamine or diisopropylethylamine) may be added to scavenge the HBr byproduct.

-

Reaction: Stir the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC). Gentle heating may be required for less reactive nucleophiles.

-

Work-up: Upon completion, the reaction mixture is typically washed with water and brine to remove any water-soluble impurities.

-

Purification: The crude product is then purified using column chromatography on silica gel with an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to yield the pure analog.

-

Characterization: The structure of the final compound is confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Potential Biological Activities and Therapeutic Targets

The isoxazole nucleus is a versatile scaffold found in numerous compounds with a broad spectrum of pharmacological activities.[2][3][4][5] Based on the activities of structurally related compounds, derivatives of this compound could be investigated for the following therapeutic areas:

-

Anticancer Activity: Many isoxazole derivatives have demonstrated potent anticancer properties.[5] For instance, some 3,5-diarylisoxazole derivatives have shown significant activity against prostate cancer cell lines.[3] The mechanism of action for such compounds can involve the inhibition of key signaling pathways involved in cell proliferation and survival.

-

Antimicrobial Activity: The isoxazole moiety is present in several antibacterial and antifungal agents.[6][7] Novel derivatives could be screened against a panel of pathogenic bacteria and fungi to identify new antimicrobial leads.

-

Anti-inflammatory Activity: Certain isoxazole-containing compounds have been shown to possess anti-inflammatory properties, potentially through the inhibition of enzymes like cyclooxygenase (COX).[6]

-

Enzyme Inhibition: The core structure could be tailored to target specific enzymes. For example, a related compound, 3-(3,4-Dichlorophenyl)-5-(1H-indol-5-yl)-1,2,4-oxadiazole, was found to be a potent inhibitor of monoamine oxidase B (MAO-B), suggesting potential applications in neurodegenerative diseases.[8]

Structure-Activity Relationships (SAR)

-

The Nature of the Nucleophile: The functional group introduced by the nucleophile will significantly impact the compound's polarity, hydrogen bonding capacity, and overall shape, which are critical for target binding.

-

The Dichlorophenyl Group: The substitution pattern on the phenyl ring is crucial for activity in many isoxazole series. Modifications to the number and position of the chloro substituents could be explored to optimize activity and selectivity.

-

The Isoxazole Core: While the core isoxazole ring is the central scaffold, its replacement with other five-membered heterocycles (e.g., oxadiazole, thiazole) could lead to compounds with different biological profiles.

A hypothetical SAR exploration pathway is outlined below.

References

- 1. Isoxazole Derivatives against Carbonic Anhydrase: Synthesis, Molecular Docking, MD Simulations, and Free Energy Calculations Coupled with In Vitro Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. zjms.hmu.edu.krd [zjms.hmu.edu.krd]

- 3. zjms.hmu.edu.krd [zjms.hmu.edu.krd]

- 4. Synthesis and biological activity of 2-(4,5-dihydroisoxazol-5-yl)-1,3,4-oxadiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. espublisher.com [espublisher.com]

- 6. Buy 2-(5-(4-Chlorophenyl)isoxazol-3-yl)-1-(indolin-1-yl)ethanone | 946283-84-7 [smolecule.com]

- 7. mdpi.com [mdpi.com]

- 8. mdpi.com [mdpi.com]

An In-depth Technical Guide to 2-Bromo-1-(3-(2,4-dichlorophenyl)isoxazol-5-yl)ethanone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Bromo-1-(3-(2,4-dichlorophenyl)isoxazol-5-yl)ethanone, a heterocyclic compound of interest in medicinal chemistry. Due to the limited availability of direct literature on this specific molecule, this guide outlines a plausible synthetic pathway and expected physicochemical properties based on established methodologies for structurally related compounds.

Core Compound Properties

A summary of the known and predicted properties of this compound is presented below.

| Property | Value | Source |

| CAS Number | 175334-69-7 | [1] |

| Molecular Formula | C₁₁H₆BrCl₂NO₂ | [1] |

| Molecular Weight | 334.98 g/mol | [1] |

| Melting Point | 85 °C | [1] |

| Boiling Point (Predicted) | 447.0 ± 45.0 °C | [1] |

| Density (Predicted) | 1.680 ± 0.06 g/cm³ | [1] |

| XLogP3 | 4.2 | [1] |

Synthetic Pathway

The synthesis of this compound can be logically approached via a two-step process. This involves the initial formation of the isoxazole core, followed by α-bromination of the acetyl group.

Caption: Proposed two-step synthesis of the target compound.

Step 1: Synthesis of 1-(3-(2,4-dichlorophenyl)isoxazol-5-yl)ethanone

The formation of the isoxazole ring is a common reaction in heterocyclic chemistry. One established method involves a three-component cyclocondensation reaction.

Experimental Protocol:

-

Reactants: 2,4-Dichlorobenzaldehyde, hydroxylamine hydrochloride, and ethyl acetoacetate.

-

Catalyst: A base such as sodium malonate can be employed.

-

Solvent: An aqueous medium, promoting green chemistry principles, is often suitable.

-

Procedure:

-

To a stirred solution of 2,4-dichlorobenzaldehyde and ethyl acetoacetate in water, add hydroxylamine hydrochloride.

-

Introduce a catalytic amount of sodium malonate.

-

Stir the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the product can be isolated by filtration and purified by recrystallization from a suitable solvent like ethanol.

-

Step 2: Synthesis of this compound

The second step involves the α-bromination of the acetyl group of the isoxazole precursor. This is a standard reaction for ketones.

Experimental Protocol:

-

Reactants: 1-(3-(2,4-Dichlorophenyl)isoxazol-5-yl)ethanone and a brominating agent.

-

Brominating Agent: Molecular bromine (Br₂) is a common choice.

-

Solvent: Acetic acid or diethyl ether can be used as the solvent.

-

Procedure:

-

Dissolve 1-(3-(2,4-dichlorophenyl)isoxazol-5-yl)ethanone in a suitable solvent (e.g., acetic acid).

-

Slowly add a stoichiometric amount of bromine to the solution at room temperature with continuous stirring.

-

Continue stirring for several hours until the reaction is complete, as indicated by TLC.

-

For a reaction in acetic acid, the solvent can be removed under reduced pressure to yield the crude product.[2] If diethyl ether is used, the reaction mixture can be washed with water and brine, dried over anhydrous sodium sulfate, and the solvent evaporated.[3]

-

The crude product can be purified by recrystallization.

-

Expected Characterization Data

| Analysis | Expected Observations |

| ¹H NMR | Aromatic protons of the dichlorophenyl ring, a singlet for the isoxazole ring proton, and a singlet for the -CH₂Br protons. |

| ¹³C NMR | Resonances corresponding to the carbons of the dichlorophenyl ring, the isoxazole ring, the carbonyl group, and the bromomethyl carbon. |

| IR (cm⁻¹) | Characteristic peaks for C=O stretching (ketone), C=N stretching (isoxazole), C-Br stretching, and aromatic C-H stretching. |

| Mass Spec. | A molecular ion peak corresponding to the molecular weight of the compound, along with characteristic isotopic patterns for bromine and chlorine. |

Potential Biological Activity and Signaling Pathways

Derivatives of isoxazole are known to exhibit a wide range of biological activities, including antifungal, antibacterial, anti-inflammatory, and anticancer properties.[4][5][6]

Antifungal Activity: